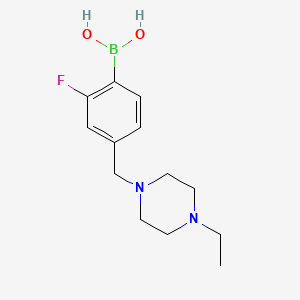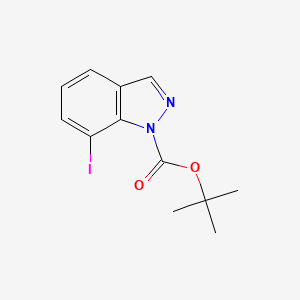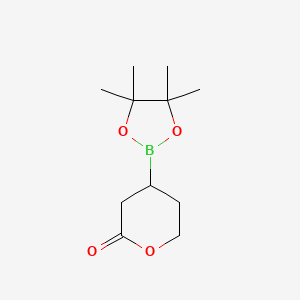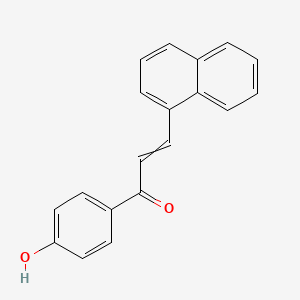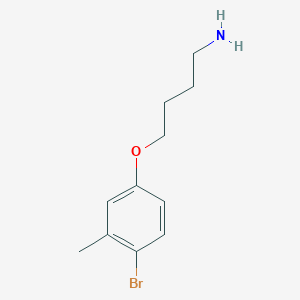
4-(4-Bromo-3-methylphenoxy)butan-1-amine
Descripción general
Descripción
4-(4-Bromo-3-methylphenoxy)butan-1-amine (4-Bromo-3-MPA) is an organic compound with the molecular formula C10H14BrNO. It is a derivative of 4-methylphenoxybutan-1-amine (MPA), an amine that is commonly used in scientific research. 4-Bromo-3-MPA is a useful compound for many different types of research due to its ability to act as a substrate in biochemical reactions and its potential to interact with various proteins. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-Bromo-3-MPA.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
4-(4-Bromo-3-methylphenoxy)butan-1-amine, due to its structural properties, is likely to be used in various synthetic pathways and chemical reactions. The research details transformations and reactions of similar compounds, which can give insights into the chemical behavior and potential applications of this compound:
Synthesis of Tertiary Amines and Sulfides : Alkyl furan carboxylates, structurally similar to 4-(4-Bromo-3-methylphenoxy)butan-1-amine, have been utilized in reactions with secondary amines to form tertiary amines, and with sodium butylthiolate to produce corresponding sulfides. Such reactions indicate the potential of these compounds in synthesizing new chemical entities with varying functional groups (Pevzner, 2003).
Formation of Alkylating Agents and Decomposition Products : The presence of bromomethyl groups in furan compounds has been shown to behave as alkylating agents in the presence of secondary amines and to decompose upon reaction with sodium phenolate. This hints at the possible reactivity of similar brominated compounds like 4-(4-Bromo-3-methylphenoxy)butan-1-amine in forming new chemical structures or decomposing into simpler molecules (Pevzner, 2003).
Phosphorus Chemistry and Ring Transformations : Compounds undergoing transformations to form phosphinine complexes and undergoing reactions with BBr(3) to yield hydroxy or bromophosphinine complexes highlight the potential of brominated amines in synthesizing phosphorus-containing compounds and in ring transformations leading to the formation of complex heterocyclic structures (Mao & Mathey, 2011).
Catalysis and Polymerization : The use of brominated amine compounds in catalytic processes to facilitate alkylation reactions and in copolymerization of cyclohexene oxide and carbon dioxide demonstrates the potential of these compounds in catalysis and material science. Such applications could be relevant for 4-(4-Bromo-3-methylphenoxy)butan-1-amine in catalyzing chemical reactions or in the synthesis of new polymeric materials (Qian et al., 2011).
Corrosion Inhibition : Similar amine derivative compounds have been investigated as corrosion inhibitors for metals, indicating the potential of brominated amines in protecting metal surfaces from corrosion. This application is particularly relevant in industrial settings where metal preservation is critical (Boughoues et al., 2020).
Propiedades
IUPAC Name |
4-(4-bromo-3-methylphenoxy)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-9-8-10(4-5-11(9)12)14-7-3-2-6-13/h4-5,8H,2-3,6-7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVJZVICPHJYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-3-methylphenoxy)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



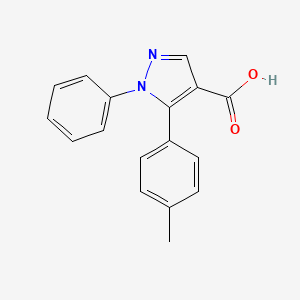



![N-[(5-Fluoro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1407211.png)
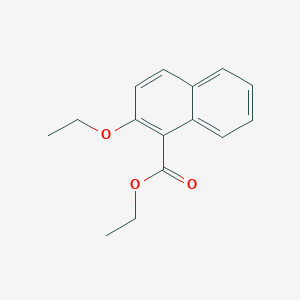
![[4-(Thiophen-2-yl)phenyl]propan-2-one](/img/structure/B1407213.png)
![2-Cyclopropyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1407214.png)


